

Psoralen-C2 CEP vs. Amotosalen: A Comparative Guide for Pathogen Inactivation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Psoralen-c 2 cep

Cat. No.: B15344156

[Get Quote](#)

A Note on Comparability:

A direct comparison between Psoralen-C2 CEP and amotosalen for the purpose of pathogen inactivation in blood products is not feasible based on currently available scientific literature and commercial information. While both are psoralen derivatives, their intended applications appear to be vastly different.

- Amotosalen is the active compound in the FDA and CE-marked INTERCEPT™ Blood System, a well-established technology for pathogen reduction in platelet and plasma components. Extensive research and clinical data support its use in transfusion medicine.
- Psoralen-C2 CEP (2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite) is a chemical reagent, specifically a phosphoramidite, used for the synthesis of modified oligonucleotides[1][2][3][4][5]. Its application lies in laboratory research, enabling the site-specific incorporation of a psoralen molecule into a DNA or RNA strand. This is valuable for studies on DNA cross-linking, DNA repair mechanisms, and other molecular biology applications[6]. There is no evidence to suggest that Psoralen-C2 CEP is used or has been developed for large-scale pathogen inactivation of blood products for transfusion.

Therefore, this guide will provide a comprehensive overview of amotosalen for pathogen inactivation, a topic for which there is a wealth of experimental data.

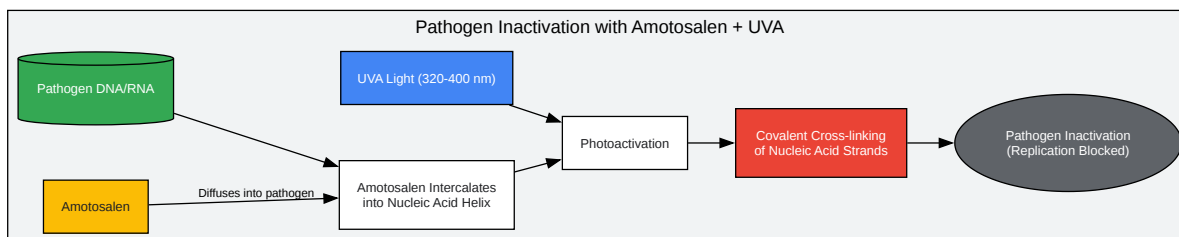
Amotosalen-Based Pathogen Inactivation: The INTERCEPT™ Blood System

Amotosalen, in conjunction with ultraviolet A (UVA) light, forms the basis of the INTERCEPT™ Blood System, a proactive measure to enhance the safety of transfused blood components by inactivating a broad range of pathogens[7][8].

Mechanism of Action

The pathogen inactivation process with amotosalen and UVA light is a photochemical reaction that targets the nucleic acids (DNA and RNA) of pathogens[9][10][11]. The mechanism can be broken down into the following steps:

- **Intercalation:** Amotosalen, a synthetic psoralen, is a small, planar molecule that can readily cross cellular and viral membranes. Once inside a pathogen or a leukocyte, it intercalates into the helical regions of DNA and RNA[7][12].
- **Photoactivation and Covalent Bonding:** Upon illumination with UVA light (320-400 nm), the intercalated amotosalen becomes activated. This activation leads to the formation of covalent bonds with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid strands[11][13].
- **Cross-linking:** With continued UVA exposure, a second photoreaction can occur, resulting in the formation of interstrand cross-links. These cross-links effectively prevent the separation of the nucleic acid strands, thereby blocking replication, transcription, and repair mechanisms[11][12]. This ultimately renders the pathogen incapable of causing infection and inactivates residual donor leukocytes, which can help prevent transfusion-associated graft-versus-host disease (TA-GVHD)[8][14].



[Click to download full resolution via product page](#)

Mechanism of Amotosalen-based pathogen inactivation.

Pathogen Inactivation Efficacy

The INTERCEPT Blood System has demonstrated high efficacy in inactivating a wide array of pathogens, including viruses, bacteria, and parasites. The level of inactivation is typically measured as a log reduction factor (LRF), which represents the difference in the infectious titer before and after treatment^[15].

Pathogen Category	Pathogen	Mean Log Reduction (Plasma)	Mean Log Reduction (Platelets)
Enveloped Viruses	Human Immunodeficiency Virus (HIV-1)	≥6.2	>5.7
	Hepatitis B Virus (HBV)	≥4.4	>4.6
	Hepatitis C Virus (HCV)	≥4.5	>5.0
	West Nile Virus (WNV)	>6.9	>6.5
	SARS-CoV-2	>3.32	Not specified
Non-Enveloped Viruses	Hepatitis A Virus (HAV)	Resistant	Resistant
Parvovirus B19	~2.1	~2.1	
Gram-Positive Bacteria	Staphylococcus aureus	>6.2	>6.6
	Streptococcus pyogenes	Not specified	>6.8
	Bacillus cereus (vegetative)	Not specified	>5.5
	Gram-Negative Bacteria	Escherichia coli	>6.4
	Klebsiella pneumoniae	>6.0	>5.6
Yersinia enterocolitica	≥6.6	>5.9	
Spirochetes	Treponema pallidum (Syphilis)	≥5.4	6.8 - 7.0

Borrelia burgdorferi (Lyme disease)	≥9.9	>6.9	
Parasites	Plasmodium falciparum (Malaria)	>6.5	>6.5
Trypanosoma cruzi (Chagas disease)	>6.7	>6.7	
Babesia microti	≥4.9	≥4.9	

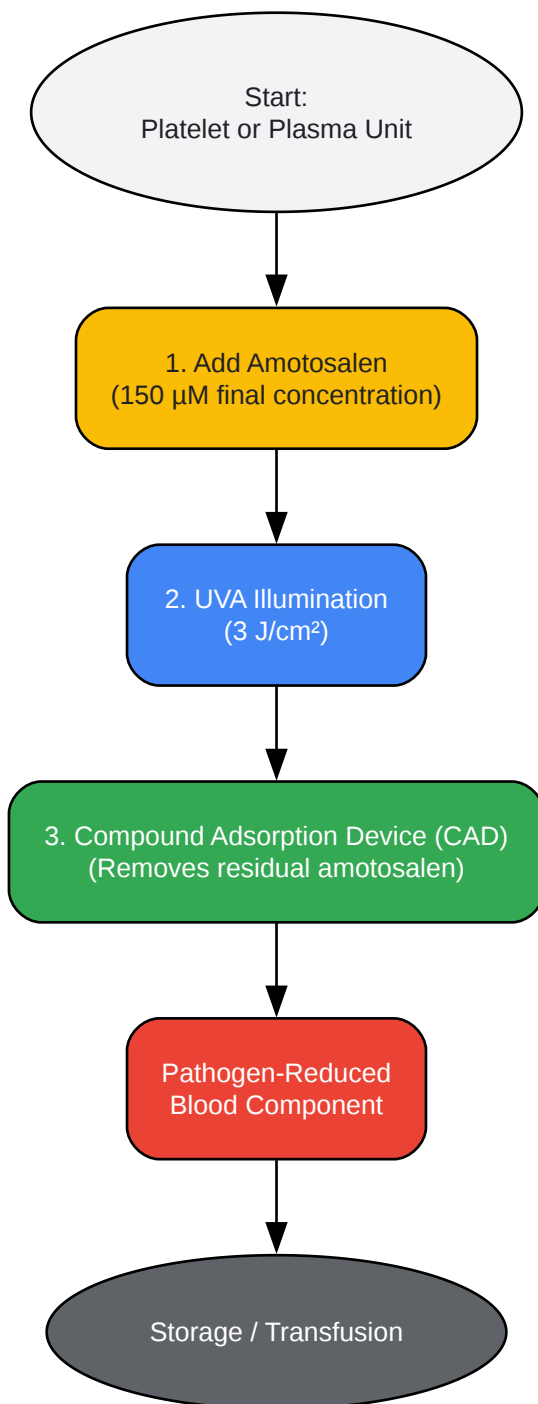
Note: Data compiled from multiple sources[14][15][16][17][18]. Log reduction values can vary based on the specific experimental conditions.

Experimental Protocol: The INTERCEPT™ Blood System Workflow

The process for pathogen inactivation of platelets or plasma using the INTERCEPT™ Blood System generally follows these steps[7][19]:

- **Component Preparation:** A unit of apheresis or pooled buffy coat platelets, or a unit of plasma is prepared according to standard blood banking procedures.
- **Amotosalen Addition:** A precise volume of amotosalen solution is aseptically added to the blood component. The final concentration of amotosalen is typically 150 µM[7][20].
- **UVA Illumination:** The blood component containing amotosalen is then transferred to a specialized illumination bag and placed in a UVA illumination device. It is exposed to a controlled dose of UVA light (approximately 3 J/cm²) for a defined period[7][19].
- **Compound Adsorption Device (CAD):** Following illumination, the treated blood component is passed through a compound adsorption device (CAD). The CAD contains a resin that removes residual amotosalen and its free photoproducts to minimize any potential patient exposure[7][21].
- **Final Product and Storage:** The final pathogen-reduced blood component is then transferred to a storage container and is ready for transfusion. Pathogen-reduced platelets can be

stored for up to 7 days[22].



[Click to download full resolution via product page](#)

Workflow of the INTERCEPT Blood System.

Impact on Blood Component Quality

While amotosalen treatment is highly effective for pathogen inactivation, it can have some effects on the quality and function of platelets and plasma.

Platelets:

Numerous studies have investigated the in vitro and in vivo effects of amotosalen/UVA treatment on platelets. Generally, treated platelets exhibit signs of increased storage lesion compared to untreated platelets[12].

Parameter	Effect of Amotosalen/UVA Treatment
Platelet Aggregation	Reduced response to agonists like collagen and thrombin[23].
Corrected Count Increment (CCI)	1-hour and 24-hour CCIs are often lower compared to conventional platelets[22][24].
Platelet Survival	Accelerated clearance from circulation has been observed in some studies[23].
Apoptosis Markers	Increased expression of pro-apoptotic proteins like Bak[23].
Metabolism	Increased glucose consumption and lactate production[12].
Protein Profile	Alterations in the platelet proteome have been reported, with changes in proteins related to catalytic activity and binding capacity[12][25]. For instance, Platelet Endothelial Aggregation Receptor 1 (PEAR-1) levels were found to be decreased[25].
Clinical Efficacy	Despite the observed in vitro changes and lower CCIs, large clinical trials like the SPRINT trial have shown that amotosalen-treated platelets are hemostatically equivalent to conventional platelets for the prevention of bleeding in thrombocytopenic patients[24][26][27].

Plasma:

The photochemical treatment has a lesser impact on the protein composition of plasma compared to the cellular components of platelets. Studies have shown that while there are some reductions in the activity of certain coagulation factors, the levels generally remain within the therapeutic range[28]. Proteomic analyses have not detected major alterations in the plasma protein expression pattern following treatment[10].

Signaling Pathways and Other Cellular Effects

Research has indicated that amotosalen/UVA treatment can induce p38 MAPK activation and caspase-3 cleavage in platelets, contributing to the observed increase in apoptosis[23]. Furthermore, the treatment can lead to the shedding of Glycoprotein Ib (GpIb), a key receptor for platelet adhesion[23]. It has also been shown that psoralen and UVA light can directly affect cell signaling by altering the packing of the plasma membrane, which can impact pathways like the phosphatidylinositol 3-kinase (PI3K) signal transduction[9].

In conclusion, while "Psoralen-C2 CEP" is a valuable tool for specific laboratory research, amotosalen is the relevant psoralen compound for clinical pathogen inactivation in blood products. The amotosalen-based INTERCEPT™ Blood System provides a robust method for enhancing blood safety, with well-documented efficacy and a clinically acceptable impact on the quality of platelets and plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. polyorginc.com [polyorginc.com]
- 2. PSORALEN-C 2 CEP CAS#: 126221-83-8 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Psoralen C2 Phosphoramidite - 100 µmol [eurogentec.com]

- 6. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle.net [moodle.net]
- 9. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Immunogenicity of Adjuvanted Psoralen-Inactivated SARS-CoV-2 Vaccines and SARS-CoV-2 Spike Protein DNA Vaccines in BALB/c Mice [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Psoralen inactivation of influenza and herpes simplex viruses and of virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interceptbloodsystem.com [interceptbloodsystem.com]
- 15. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 16. intercept-usa.com [intercept-usa.com]
- 17. researchgate.net [researchgate.net]
- 18. Amotosalen and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apheresis frozen plasma, psoralen-treated | Professional Education [professionaleducation.blood.ca]
- 20. Therapeutic efficacy of platelet transfusion treated with amotosalen/UVA pathogen inactivation technology (INTERCEPT™ Blood System) in acute myeloid leukemia patients undergoing chemotherapy with curative intent: a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CA2221605C - Methods and devices for the removal of psoralens from blood products - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]

- 25. bloodtransfusion.it [bloodtransfusion.it]
- 26. Clinical safety of platelets photochemically treated with amotosalen HCl and ultraviolet A light for pathogen inactivation: the SPRINT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cdn.ymaws.com [cdn.ymaws.com]
- 28. Pathogen reduction of blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Psoralen-C2 CEP vs. Amotosalen: A Comparative Guide for Pathogen Inactivation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15344156#psoralen-c-2-cep-vs-amotosalen-for-pathogen-inactivation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com